Cas no 1527713-64-9 (2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid)
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid
- EN300-1802957
- 1527713-64-9
- SY340139
-
- Inchi: 1S/C9H7F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8,13H,3H2,(H,14,15)
- InChI Key: MGVMBSUCZLHZFA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1CC(C(=O)O)O)F)F
Computed Properties
- Exact Mass: 220.03472857g/mol
- Monoisotopic Mass: 220.03472857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 57.5Ų
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802957-0.05g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1802957-0.1g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1802957-0.25g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1802957-0.5g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1802957-1.0g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1802957-2.5g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1802957-5.0g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1802957-10.0g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1802957-1g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1802957-5g |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid |
1527713-64-9 | 5g |
$2443.0 | 2023-09-19 |
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid Related Literature
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid
Introduction to 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid (CAS No. 1527713-64-9)
2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1527713-64-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a hydroxyacetic acid backbone substituted with a 2,4,6-trifluorophenyl group. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The 2,4,6-trifluorophenyl moiety introduces fluorine atoms into the aromatic ring, which can influence the electronic properties and metabolic stability of the compound. Fluorinated aromatic compounds are widely recognized for their enhanced binding affinity and metabolic resistance, making them valuable in drug design. The presence of a hydroxyl group at the second carbon position further adds to the compound's reactivity and potential biological activity. This combination of structural elements suggests that 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid may exhibit properties that are beneficial for targeting specific biological pathways.
In recent years, there has been growing interest in the development of fluorinated compounds for their potential applications in oncology, inflammation modulation, and central nervous system (CNS) disorders. The 2,4,6-trifluorophenyl group is particularly noted for its ability to enhance the lipophilicity and bioavailability of drug candidates. This feature is crucial for achieving effective drug delivery and target engagement. Additionally, the hydroxyl group can serve as a site for further functionalization, allowing for the synthesis of derivatives with tailored pharmacological properties.
One of the most compelling aspects of 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid is its potential role as an intermediate in the synthesis of more complex pharmacophores. Researchers have been exploring its utility in constructing molecules that mimic natural bioactive compounds or that interact with specific enzymes and receptors. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain kinases or other enzymes involved in disease pathways.
The chemical synthesis of 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid presents both challenges and opportunities. The introduction of fluorine atoms requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to achieve the desired structure efficiently. Despite these challenges, significant progress has been made in optimizing synthetic routes, making this compound more accessible for further research.
From a biological perspective, the structural features of 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid suggest potential interactions with various biological targets. Preliminary studies have hinted at its ability to modulate pathways associated with oxidative stress and inflammation. These effects are particularly relevant in contexts such as neurodegenerative diseases or chronic inflammatory conditions. The compound's ability to cross the blood-brain barrier also makes it an attractive candidate for CNS-targeted therapies.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for novel bioactive molecules like 2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid. By leveraging molecular modeling techniques and large-scale data analysis, researchers can predict potential binding interactions and optimize lead compounds before conducting extensive experimental validation. This approach not only saves time but also enhances the likelihood of identifying compounds with high therapeutic potential.
In conclusion,2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid (CAS No. 1527713-64-9) represents a fascinating subject of study in medicinal chemistry. Its unique structural composition positions it as a valuable building block for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications and synthetic methodologies for this compound,its significance in pharmaceutical development is expected to grow further.
1527713-64-9 (2-hydroxy-3-(2,4,6-trifluorophenyl)propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)